![molecular formula C22H27NO5 B14115973 benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structural features, including a benzyl group, a methoxyphenyl group, and a tert-butoxycarbonyl-protected amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and esterification. A common synthetic route might include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) protection.
- Coupling of the protected amino acid with 4-methoxyphenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Esterification of the resulting intermediate with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol, while reduction of the ester group may yield a primary alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for peptides and proteins.
Medicine: Potential use in drug development due to its structural features.
Industry: Applications in the production of polymers and materials.
Wirkmechanismus
The mechanism of action of benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Benzyl (2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Benzyl (2S)-3-(4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Uniqueness
The uniqueness of benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate lies in its specific functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C22H27NO5 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(14-16-10-12-18(26-4)13-11-16)20(24)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 |
InChI-Schlüssel |
HCNGLJIQMZXBSN-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


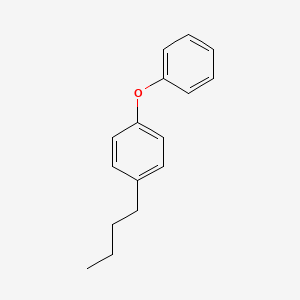

![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)

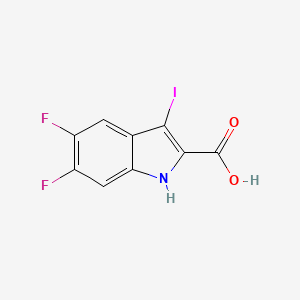
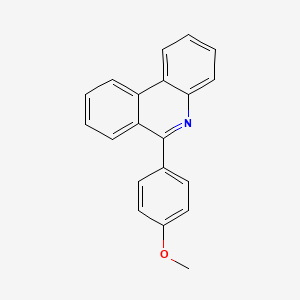
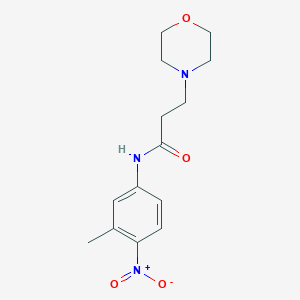
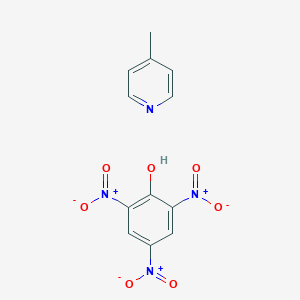
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
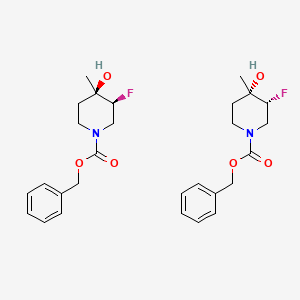
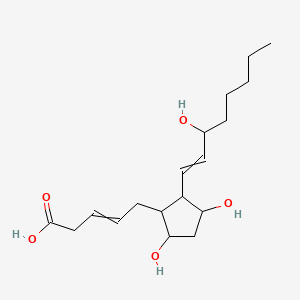
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)
